molecular formula C20H16ClNO5 B12337158 (E)-methyl 1-(2-chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate CAS No. 1174335-83-1

(E)-methyl 1-(2-chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Cat. No.: B12337158
CAS No.: 1174335-83-1
M. Wt: 385.8 g/mol
InChI Key: SGESEGRPYLHYDV-ISLYRVAYSA-N
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Description

(E)-methyl 1-(2-chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloroacetyl group, a methoxy(phenyl)methylene group, and an oxoindoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 1-(2-chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the oxoindoline core, followed by the introduction of the chloroacetyl group and the methoxy(phenyl)methylene group through various substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 1-(2-chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indoline derivatives.

Scientific Research Applications

(E)-methyl 1-(2-chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.

    Industry: The compound can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-methyl 1-(2-chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy(phenyl)methylene group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoline derivatives with different substituents, such as:

  • (E)-methyl 1-(2-bromoacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
  • (E)-methyl 1-(2-fluoroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
  • (E)-methyl 1-(2-iodoacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Uniqueness

What sets (E)-methyl 1-(2-chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chloroacetyl group allows for selective covalent modifications, while the methoxy(phenyl)methylene group enhances its interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1174335-83-1

Molecular Formula

C20H16ClNO5

Molecular Weight

385.8 g/mol

IUPAC Name

methyl (3E)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate

InChI

InChI=1S/C20H16ClNO5/c1-26-18(12-6-4-3-5-7-12)17-14-9-8-13(20(25)27-2)10-15(14)22(19(17)24)16(23)11-21/h3-10H,11H2,1-2H3/b18-17+

InChI Key

SGESEGRPYLHYDV-ISLYRVAYSA-N

Isomeric SMILES

CO/C(=C/1\C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)CCl)/C3=CC=CC=C3

Canonical SMILES

COC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)CCl)C3=CC=CC=C3

Origin of Product

United States

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